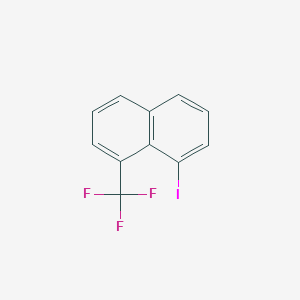

1-Iodo-8-(trifluoromethyl)naphthalene

CAS No.:

Cat. No.: VC18637110

Molecular Formula: C11H6F3I

Molecular Weight: 322.06 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H6F3I |

|---|---|

| Molecular Weight | 322.06 g/mol |

| IUPAC Name | 1-iodo-8-(trifluoromethyl)naphthalene |

| Standard InChI | InChI=1S/C11H6F3I/c12-11(13,14)8-5-1-3-7-4-2-6-9(15)10(7)8/h1-6H |

| Standard InChI Key | LRRCTOQQWMOSHF-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC2=C(C(=C1)C(F)(F)F)C(=CC=C2)I |

Introduction

Structural and Molecular Characteristics

The molecular structure of 1-iodo-8-(trifluoromethyl)naphthalene (C₁₁H₆F₃I) features a planar naphthalene core with substituents at the peri positions (1 and 8). The iodine atom, with its large atomic radius and polarizability, introduces steric hindrance and enhances electrophilic reactivity. Conversely, the electron-withdrawing trifluoromethyl group (-CF₃) at the 8-position creates an electron-deficient aromatic system, influencing intermolecular interactions and electronic transitions .

Table 1: Key Molecular Properties

Synthetic Methodologies

Cycloaddition-Based Synthesis

A robust route involves the Diels-Alder reaction between functionalized 2-pyrones and aryne intermediates, followed by decarboxylative aromatization. For example, 4-hydroxy-6-(trifluoromethyl)-2-pyrone reacts with iodinated arynes generated from o-silylaryl triflates under CsF activation. This method, adapted from multisubstituted naphthalene syntheses , proceeds via:

-

Aryne Generation: o-Silylaryl triflates (e.g., 9a) treated with CsF in acetonitrile yield reactive arynes.

-

Cycloaddition: The aryne undergoes [4+2] cycloaddition with the 2-pyrone, forming a bicyclic lactone intermediate.

-

Decarboxylative Aromatization: Thermal or base-induced decarboxylation eliminates CO₂, yielding the naphthalene core with iodine and -CF₃ groups .

Key Conditions:

-

Solvent: Acetonitrile facilitates aryne stability.

-

Equivalents: 1.5 equiv. of aryne precursor ensures complete conversion .

Direct Functionalization

Physicochemical Properties

The compound’s properties are shaped by its substituents:

-

Thermal Stability: The -CF₃ group enhances thermal stability, with decomposition temperatures exceeding 200°C .

-

Solubility: Low polarity due to -CF₃ results in solubility in dichloromethane, THF, and ethers, but poor aqueous solubility .

-

Spectroscopic Features:

Chemical Reactivity

Halogen Exchange

The iodine substituent participates in Ullmann-type couplings, enabling cross-coupling with aryl boronic acids (Suzuki) or alkynes (Sonogashira). For instance, palladium-catalyzed coupling with phenylboronic acid yields 1-aryl-8-(trifluoromethyl)naphthalenes .

Electrophilic Substitution

The electron-deficient ring directs electrophiles to the 4- and 5-positions. Nitration with HNO₃/H₂SO₄ produces nitro derivatives, while Friedel-Crafts acylation is hindered by -CF₃ deactivation .

Applications

Materials Science

-

Luminescent Materials: The rigid naphthalene core and -CF₃ group enhance blue-emitting properties, useful in OLEDs .

-

Nonlinear Optics (NLO): Polarizable iodine and electron-deficient rings improve second-harmonic generation (SHG) efficiency .

Pharmaceutical Intermediates

1-Iodo-8-(trifluoromethyl)naphthalene serves as a precursor to kinase inhibitors and PET tracers. Radioiodination (¹²³I/¹²⁵I) enables imaging applications .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume